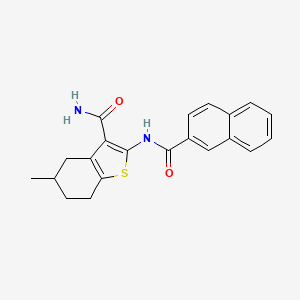

![molecular formula C14H12N4O B2630368 6-Amino-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 81000-11-5](/img/structure/B2630368.png)

6-Amino-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Amino-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a compound that has been synthesized for various purposes . It is a subclass of heterocycles known as pyranopyrazoles . These compounds are composed of fused pyran and pyrazole rings and have shown promising antimicrobial, anticancer, anti-inflammatory, and antiviral properties .

Synthesis Analysis

This compound can be synthesized through a one-pot, four-component reaction of hydrazine monohydrate, ethyl acetoacetate, arylaldehydes, and malononitrile . Various catalysts have been used to facilitate this synthesis, including amorphous carbon-supported sulfonic acid (AC-SO3H) , disulfonic acid imidazolium chloroaluminate , and nano-eggshell/Ti (IV) . These methods offer advantages such as low cost, non-toxicity, short reaction times, and high yields .Molecular Structure Analysis

The molecular structure of this compound has been identified through 1H NMR and elemental analysis . It is composed of fused pyran and pyrazole rings . Further analysis of the molecular structure can be performed using techniques such as Fourier Transform Infrared spectroscopy, X-ray Diffraction, Field Emission Scanning Electron Microscopy, Energy-Dispersive X-ray Spectroscopy, and Thermo Gravimetric Analysis .Chemical Reactions Analysis

The chemical reactions involving this compound have been studied extensively. For instance, it has been used in the synthesis of dihydropyrano[2,3-c]pyrazoles . It has also been found to function as a mixed-type inhibitor, exhibiting high efficiency as a corrosion inhibitor for the dissolution prevention of carbon steel in 1M HCl medium .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques. For instance, its melting point and FT-IR spectrum have been reported . Further analysis can be performed using mass spectral data .Scientific Research Applications

Anticancer Activity

This compound has been evaluated for its anticancer activity. In a study, derivatives of this compound were assessed for cytotoxic potential against PANC-1 and SKOV-3 cells. One of the derivatives showed good cytotoxicity with an IC50 value of 8.5 and 9.1 µM against PANC-1 and SKOV-3 cells, respectively .

Molecular Modelling Studies

Molecular modelling studies have been conducted on this compound. Docking studies revealed that one of the derivatives of this compound exhibited good binding energy (-7.3 kcal/mol) against human epidermal growth factor receptor protein .

Green Chemistry Applications

This compound has been synthesized using a one-pot multicomponent protocol. This synthetic strategy has the remarkable advantages of excellent yields, straightforward protocol, being environment friendly, short reaction times and mild reaction condition .

Catalyst Development

Nano-eggshell/Ti (IV) as a novel naturally based catalyst was prepared, characterized and applied for the synthesis of dihydropyrano [2,3-c]pyrazoles derivatives . This procedure offers improved yields, a straightforward workup process, and increased selectivity .

Antimicrobial Activity

Some derivatives of this compound have shown good antimicrobial potential .

Kinase Inhibitory Activity

Dihydropyrano [2,3-c]pyrazoles, a class of compounds to which this compound belongs, are known for their kinase inhibitory activities .

Future Directions

The synthesis and study of this compound and related pyranopyrazoles have significant potential for future research. Their diverse structural significance and biological activities make them interesting templates for use in medicinal chemistry . Furthermore, the development of new synthetic strategies using easily accessible heterogeneous catalysts is an area of ongoing research interest .

properties

IUPAC Name |

6-amino-3-methyl-4-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O/c1-8-11-12(9-5-3-2-4-6-9)10(7-15)13(16)19-14(11)18-17-8/h2-6,12H,16H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOPHPVPLGMSODQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

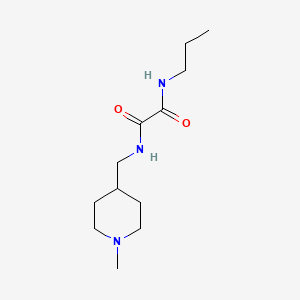

![N-(3-methoxyphenyl)-2-({6-[4-(piperidin-1-ylcarbonyl)piperidin-1-yl]pyridazin-3-yl}thio)acetamide](/img/structure/B2630287.png)

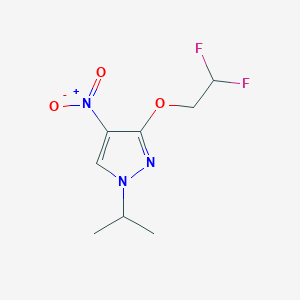

![(1S,2R)-2-[(2-Methylpropan-2-yl)oxycarbonyl]cyclobutane-1-carboxylic acid](/img/structure/B2630290.png)

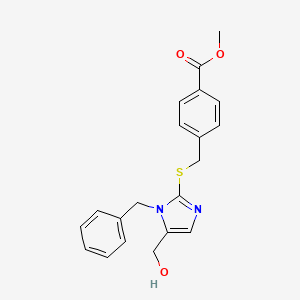

![4-[[2-(4-Methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]sulfonyl]benzonitrile](/img/structure/B2630292.png)

![N-(3,4-dimethylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2630293.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2630296.png)

![(E)-3-(2-chloro-5-nitrophenyl)-2-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2630297.png)

![(4-Chlorophenyl)[5-morpholino-4-(2-pyridinyl)-2-thienyl]methanone](/img/structure/B2630299.png)

![4-amino-6-bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B2630301.png)

![N-(Cyanomethyl)-N,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2630302.png)

![2-[1-(Hydroxyimino)ethyl]benzofuran](/img/structure/B2630308.png)